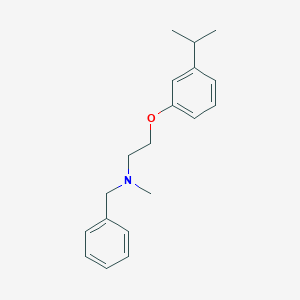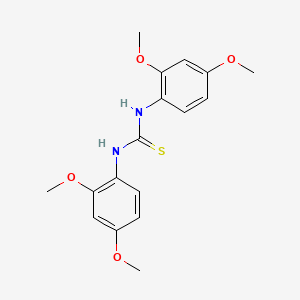
N,N'-bis(2,4-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(2,4-dimethoxyphenyl)thiourea, also known as BDMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDMTU is a thiourea derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail. In
作用機序
The mechanism of action of N,N'-bis(2,4-dimethoxyphenyl)thiourea is complex and depends on the specific application. In cancer cells, this compound inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Inflammation and diabetes are associated with the activation of the nuclear factor-kappa B (NF-κB) pathway, and this compound has been shown to inhibit NF-κB activation, leading to a reduction in inflammation and improved glucose metabolism. In plants, this compound acts as a plant growth regulator by affecting the expression of genes involved in plant growth and development. The fungicidal activity of this compound is due to its ability to disrupt the cell membrane of fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to a reduction in cell proliferation. Inflammation and diabetes are associated with oxidative stress, and this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. In plants, this compound affects the expression of genes involved in plant growth and development, leading to changes in plant morphology and physiology. The fungicidal activity of this compound disrupts the cell membrane of fungi, leading to cell death.
実験室実験の利点と制限
N,N'-bis(2,4-dimethoxyphenyl)thiourea has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under various conditions, making it suitable for long-term storage and transportation. This compound is also soluble in various solvents, allowing for easy preparation of solutions for experiments. This compound has low toxicity, making it safe for use in lab experiments. However, this compound has some limitations, including its high cost and limited availability. The synthesis of this compound requires specialized equipment and expertise, making it expensive and time-consuming. This compound is also not widely available, limiting its use in some experiments.
将来の方向性
N,N'-bis(2,4-dimethoxyphenyl)thiourea has shown promising results in various scientific fields, and there are several future directions for its research and development. In medicine, this compound can be further studied as an anti-cancer, anti-inflammatory, and anti-diabetic agent. In agriculture, this compound can be tested for its potential use as a plant growth regulator and a fungicide. In material science, this compound can be explored as a potential precursor for the synthesis of new materials with unique properties. Further research can also focus on the synthesis of this compound using more efficient and cost-effective methods and the development of new derivatives with improved properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods, and its mechanism of action has been studied in detail. This compound has shown promising results in medicine, agriculture, and material science, and there are several future directions for its research and development. This compound has several advantages for lab experiments, including its stability, solubility, and low toxicity, but it also has some limitations, including its high cost and limited availability. Further research on this compound can lead to the development of new drugs, plant growth regulators, and materials with unique properties.
合成法
N,N'-bis(2,4-dimethoxyphenyl)thiourea can be synthesized using various methods, including the reaction of 2,4-dimethoxyaniline with thiocarbonyl diimidazole or the reaction of 2,4-dimethoxyphenyl isothiocyanate with aniline. The yield and purity of this compound depend on the reaction conditions, such as temperature, solvent, and reactant ratio. The synthesized this compound can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
科学的研究の応用
N,N'-bis(2,4-dimethoxyphenyl)thiourea has been studied for its potential applications in various scientific fields, including medicine, agriculture, and material science. In medicine, this compound has been investigated as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory and anti-diabetic agent. In agriculture, this compound has been tested as a plant growth regulator and a fungicide. In material science, this compound has been explored as a potential precursor for the synthesis of new materials with unique properties.
特性
IUPAC Name |
1,3-bis(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-20-11-5-7-13(15(9-11)22-3)18-17(24)19-14-8-6-12(21-2)10-16(14)23-4/h5-10H,1-4H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFHJZLLCBQDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

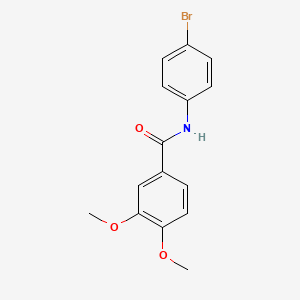

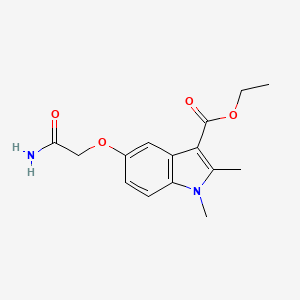
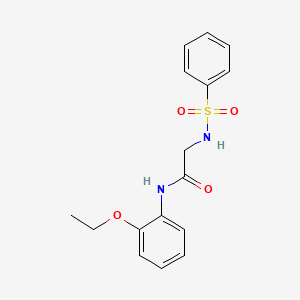

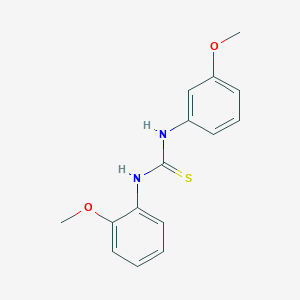
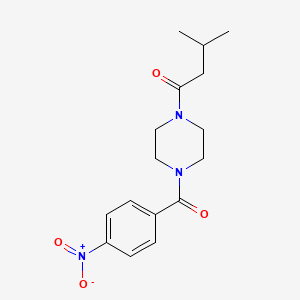

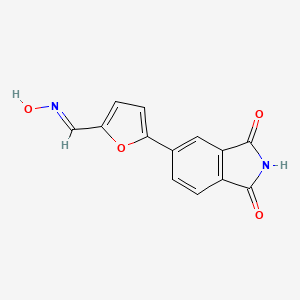
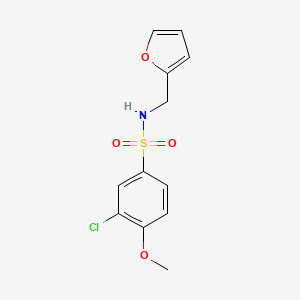
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)
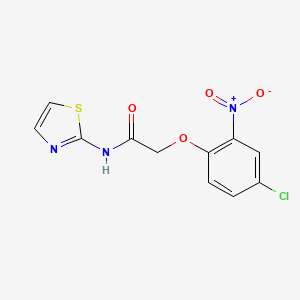
![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
